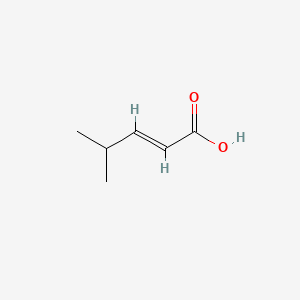

![molecular formula C13H12FN3 B6272863 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine CAS No. 2044773-62-6](/img/no-structure.png)

3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine” is a derivative of pyridazine . Pyridazine and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

The synthesis of pyridazine derivatives has been extensively studied . A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms . Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis

The reaction of pyridazine derivatives with formamide, formic acid, and triethyl orthoformate can afford the corresponding pyrazolo[3,4-d]pyrimidines .Mecanismo De Acción

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Safety and Hazards

The safety data sheet for a similar compound, “3-(4-Fluorophenyl)propionic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Pyridazine and pyridazinone derivatives have been shown to have numerous practical applications . They are present in some commercially available drugs and agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine involves the condensation of 4-fluoroaniline with 2-cyanopyridine followed by cyclization and reduction steps.", "Starting Materials": [ "4-fluoroaniline", "2-cyanopyridine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with 2-cyanopyridine in ethanol in the presence of hydrochloric acid to form 3-(4-fluorophenyl)-2-cyanopyridine.", "Step 2: The intermediate product from step 1 is then cyclized in ethanol in the presence of sodium hydroxide to form 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine.", "Step 3: The final product from step 2 is reduced using sodium borohydride in ethanol to yield 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine." ] } | |

Número CAS |

2044773-62-6 |

Nombre del producto |

3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine |

Fórmula molecular |

C13H12FN3 |

Peso molecular |

229.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.